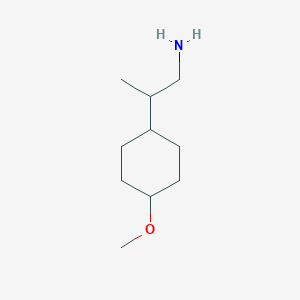

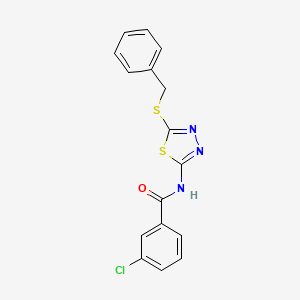

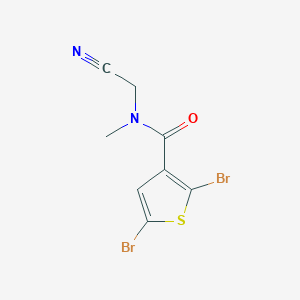

![molecular formula C21H32N4OS B2515160 6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 442572-65-8](/img/structure/B2515160.png)

6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the tetrahydrobenzothienopyrimidinone class, which is known for its potential biological activities. The structure of the compound suggests that it may have interesting chemical and pharmacological properties due to the presence of the benzothieno[2,3-d]pyrimidin-4-amine scaffold and the morpholine moiety.

Synthesis Analysis

The synthesis of related tetrahydrobenzothienopyrimidinones involves the reaction of carbodiimides with secondary amines in the presence of catalytic EtO-Na+. This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions to introduce the 2-methylbutan-2-yl and morpholin-4-yl ethyl substituents .

Molecular Structure Analysis

While the exact molecular structure of the compound has not been discussed in the provided papers, similar compounds have been characterized using techniques such as NMR and X-ray crystallography. These methods could be employed to determine the molecular conformation and the presence of any intramolecular hydrogen bonding, which could stabilize the molecule and influence its reactivity .

Chemical Reactions Analysis

The compound's reactivity can be inferred from its functional groups. The presence of the morpholine ring suggests potential for interactions with various biological targets, while the pyrimidin-4-amine moiety could be involved in hydrogen bonding and other non-covalent interactions. The compound's reactivity could also be influenced by the steric and electronic effects of the 2-methylbutan-2-yl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in polar solvents due to the morpholine group, and a solid state at room temperature given the molecular complexity. The vibrational spectral analysis and quantum chemical computations could provide insights into the bonding features and the stability of the compound. The HOMO-LUMO gap obtained from such studies could indicate the compound's chemical reactivity and potential as an antimicrobial agent .

Applications De Recherche Scientifique

Synthetic Methods and Derivatives

Synthesis Under Microwave Irradiation : A study described the synthesis of tetrahydrobenzo[b]thiophene derivatives, including tetrahydrobenzothienopyrimidine derivatives, under microwave irradiation. This method could potentially be applied to synthesize variants of the compound , suggesting its relevance in chemical synthesis and material science applications (Abdalha et al., 2011).

Novel Synthesis Approaches : Another research focused on the synthesis of pyrido[3,4-d]pyrimidines, hinting at the compound's utility in creating new chemical entities that might have therapeutic or material applications (Kuznetsov et al., 2007).

Pharmacological Potential

- Intermediate for Inhibiting Tumor Necrosis Factor Alpha : A study reported on a morpholine derivative as an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide, indicating potential pharmacological applications in anti-inflammatory and immunomodulatory therapies (Lei et al., 2017).

Analytical and Environmental Applications

- Analysis in Wastewater : Research on the analysis of aliphatic amines in wastewater and surface water post-derivatization provides an example of the compound's potential application in environmental science and analytical chemistry (Sacher et al., 1997).

Drug Discovery and Development

- Synthesis of Vasodilation Properties : The synthesis of new 3-pyridinecarboxylates with potential vasodilation properties, through reactions involving secondary amines like morpholine, demonstrates the compound's relevance in the discovery and development of new therapeutic agents (Girgis et al., 2008).

Propriétés

IUPAC Name |

6-(2-methylbutan-2-yl)-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4OS/c1-4-21(2,3)15-5-6-17-16(13-15)18-19(23-14-24-20(18)27-17)22-7-8-25-9-11-26-12-10-25/h14-15H,4-13H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLZUAAUDKFHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

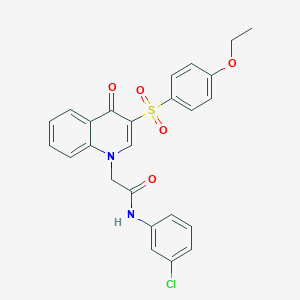

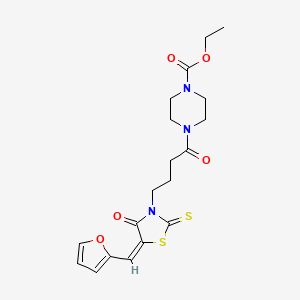

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

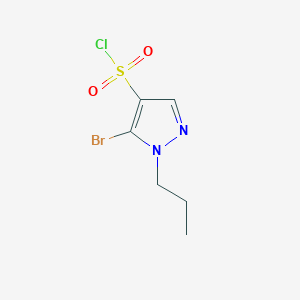

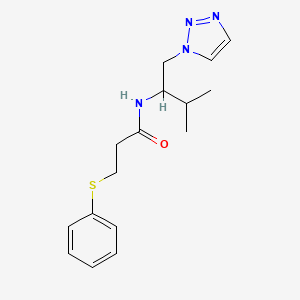

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)

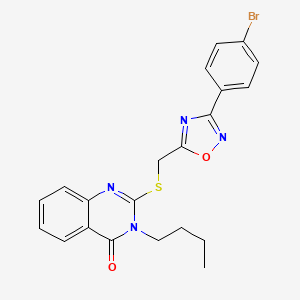

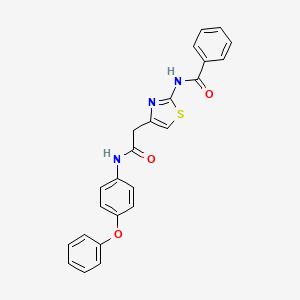

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)